3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid
Description
3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid (C₁₄H₁₃NO₄, molecular weight 259.26 g/mol) is a benzoic acid derivative featuring a meta-substituted 4,5-dimethylfuroylamide group . The compound is structurally characterized by a furan ring substituted with methyl groups at positions 4 and 5, linked via an amide bond to the benzoic acid backbone. Its synthesis and applications are less documented in publicly available literature, though its presence in chemical catalogs (e.g., Fluorochem, CymitQuimica) suggests use as a synthetic intermediate or research reagent .
Properties
IUPAC Name |
3-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-8-6-12(19-9(8)2)13(16)15-11-5-3-4-10(7-11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOHCIHCVLOXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid typically involves the reaction of 4,5-dimethyl-2-furoic acid with 3-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The furoyl group can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Nitrobenzoic acids and sulfonic acids.
Scientific Research Applications
3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic functions. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Complexity and Functional Groups
Triazine-Substituted Analog
- Compound: 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (C₂₄H₁₈N₄O₆, MW 458.43 g/mol)
- Synthesis : Prepared via coupling reactions under mild conditions (45°C, 1 hour), yielding a pale yellow solid with higher thermal stability (m.p. 217.5–220°C) compared to the target compound .
- Applications : Likely used in materials science or as a ligand due to its extended conjugation and polar functional groups.
Azo-Linked Benzothiazole Derivatives
- Example : 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl-2-azo)benzoic acid
- Key Differences : Features an azo (-N=N-) group and benzothiazole ring, enabling applications as dyes or analytical ligands.
- Synthesis: Diazotization of benzothiazole amines followed by coupling with phenolic acids, yielding compounds with tunable acidity (pKa values for carboxylic and phenolic protons reported) .
- Contrast : The azo group introduces redox activity and chromophoric properties absent in the dimethylfuroyl-substituted target compound.
Polar vs. Non-Polar Substituents
Sulfonated Benzoic Acids
- Example : 3-(Sulfooxy)benzoic acid (C₇H₆O₇S, MW 234.18 g/mol)
- Key Differences : The sulfonate group (-SO₃H) confers high water solubility and acidity, contrasting with the hydrophobic dimethylfuran group in the target compound.
- Applications : Used in metabolite studies (e.g., as a Phase II conjugation product) due to its polar nature .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Positional Isomerism
- Example: 2-Hydroxy-5-[[(3-methyl-2-furanyl)carbonyl]amino]benzoic acid (ortho-substituted isomer)
- Key Differences: Substituent position (ortho vs. Ortho isomers often exhibit lower solubility due to intramolecular H-bonding .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid, a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various benzoic acid derivatives, including this compound.
Research Findings
-
In Vitro Studies :
- A study reported that derivatives of benzoic acid exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus aureus and E. coli .
- The specific activity of this compound was not detailed in the search results; however, it can be inferred that similar derivatives often demonstrate promising antimicrobial effects.
- Mechanism of Action :
Table 1: Antimicrobial Activity of Benzoic Acid Derivatives
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | Not specified | Potentially broad spectrum |
| 4-Chloro-3-methoxybenzoic acid | 7.81 | Staphylococcus aureus |
| Acylhydrazone derivatives | 1.95 | Staphylococcus epidermidis |
Anticancer Properties
The anticancer potential of benzoic acid derivatives has also been explored in various studies.
- Cell Line Studies :
- In Silico Studies :
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
